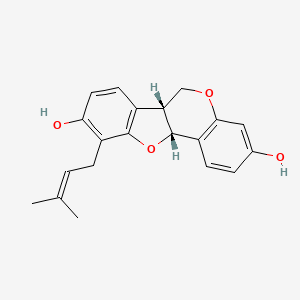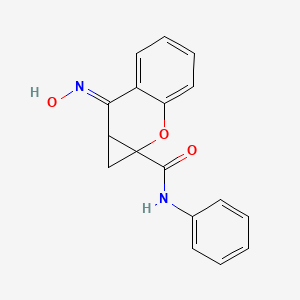
Nomégestrol
Vue d'ensemble
Description
Nomegestrol, also known as 19-normegestrol, is a steroidal progestin which was patented in 1975 but was never marketed . It is the parent compound of nomegestrol acetate, which is marketed as a progestin . Nomegestrol acetate, also known as NOMAC, is used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders .
Synthesis Analysis
Nomegestrol acetate is synthesized by taking a compound 17a-hydroxylprogesterone acetate as a starting raw material, carrying out etherification addition and elimination, carrying out a hydrogenated reduction reaction to produce a Nomegestrol acetate crude product, and then, carrying out crystallization by using ethyl acetate .
Molecular Structure Analysis
Nomegestrol has a molecular weight of 328.452 g/mol and a chemical formula of C21H28O3 . The structure of Nomegestrol is similar to progesterone .
Physical And Chemical Properties Analysis
Nomegestrol has a density of 1.2±0.1 g/cm3, a boiling point of 502.6±50.0 °C at 760 mmHg, and a melting point of 204-205ºC . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond .
Applications De Recherche Scientifique
Traitement du cancer de l'endomètre
L'acétate de nomégestrol (NOMAC) a été trouvé pour supprimer la croissance des cellules cancéreuses de l'endomètre . Il le fait en arrêtant le cycle cellulaire à la phase G0/G1, en induisant l'apoptose et en diminuant considérablement le niveau de mTOR/4EBP1/eIF4G phosphorylé dans les deux lignées cellulaires . Cela suggère que le NOMAC pourrait être un agent thérapeutique potentiel pour le cancer de l'endomètre.
Thérapie combinée avec la metformine
La metformine, un médicament courant utilisé pour traiter le diabète de type 2, s'est avérée renforcer l'effet inhibiteur du NOMAC sur les cellules cancéreuses de l'endomètre . La combinaison de la metformine et du NOMAC augmente non seulement le taux d'apoptose, mais renforce également l'effet dépressif du NOMAC sur l'activité du mTOR et de ses substrats en aval .
Hormonothérapie
Le NOMAC est un progestatif synthétique dérivé de la 19-nor-progestérone et a été utilisé en hormonothérapie . Il a une forte sélectivité pour les récepteurs de la progestérone, ce qui en fait un candidat potentiel pour l'hormonothérapie substitutive .
Contraception
Le NOMAC a été utilisé en combinaison avec la 17 bêta-estradiol dans un nouveau contraceptif oral combiné monophasique . Ce contraceptif a été un succès dans les essais cliniques, suggérant que le NOMAC pourrait être un élément clé dans les futurs médicaments contraceptifs .
Traitement du syndrome dysphorique prémenstruel (SDPM)
L'acétate de this compound, en association avec l'estradiol 17 bêta, a été utilisé hors indication pour le traitement des symptômes de l'humeur dans le SDPM . Cela suggère que le NOMAC pourrait avoir des applications potentielles dans le traitement des troubles de l'humeur .
Activité anti-androgénique
Le NOMAC a été trouvé pour présenter une activité anti-androgénique modérée . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement de conditions caractérisées par une activité androgénique excessive .
Safety and Hazards
Mécanisme D'action
Target of Action
Nomegestrol, also known as Nomegestrol Acetate (NOMAC), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The PR is a type of nuclear receptor that is activated by the steroid hormone progesterone. It plays a crucial role in the reproductive system, regulating ovulation, implantation, and pregnancy .
Mode of Action
Nomegestrol is a full PR agonist . It binds with strong affinity to PR in hormone-sensitive cells derived from rat, rabbit, or human . This binding triggers a series of cellular responses, including the inhibition of ovulation and changes in cervical secretion . The long elimination half-life of Nomegestrol Acetate (46 h at steady state) contributes to its high contraceptive efficacy .
Biochemical Pathways
Nomegestrol’s action primarily affects the hypothalamic-pituitary-gonadal axis . By binding to the PR, it inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation .
Pharmacokinetics
Its long half-life suggests that it has good bioavailability and stability in the body .
Result of Action
The molecular and cellular effects of Nomegestrol’s action include the inhibition of ovulation and changes in cervical secretion . It also exhibits moderate anti-androgenic activity in rats .
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-YBZCJVABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866702 | |
| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58691-88-6 | |
| Record name | Nomegestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58691-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nomegestrol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nomegestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOMEGESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



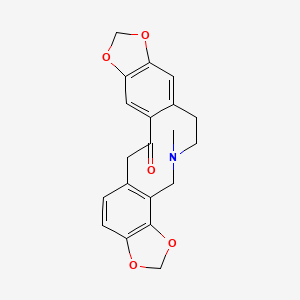
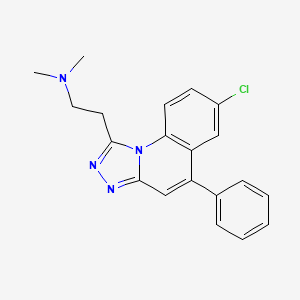

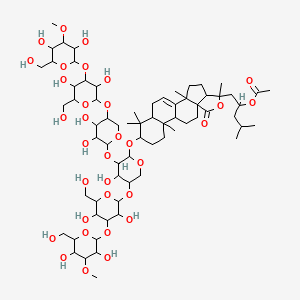
![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)


![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B1679758.png)



